LU AA33810

Descripción general

Descripción

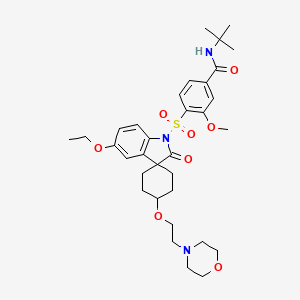

LU AA33810 es un compuesto desarrollado por Lundbeck, que actúa como un potente y altamente selectivo antagonista para el receptor Y5 del neuropéptido Y. Tiene un valor de Ki de 1,5 nanomolar y exhibe alrededor de 3300 veces más selectividad sobre los receptores Y1, Y2 y Y4 relacionados . Este compuesto ha mostrado resultados prometedores en estudios con animales, produciendo efectos anoréxicos, antidepresivos y ansiolíticos .

Aplicaciones Científicas De Investigación

LU AA33810 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como herramienta de investigación para estudiar el receptor Y5 del neuropéptido Y y su papel en diversos procesos biológicos.

Mecanismo De Acción

LU AA33810 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor Y5 del neuropéptido Y. Este receptor participa en la regulación del comportamiento alimentario, la ansiedad y la depresión. Al bloquear el receptor, this compound reduce la actividad del neuropéptido Y, lo que lleva a una disminución de la ingesta de alimentos y a efectos ansiolíticos y antidepresivos . El mecanismo de acción del compuesto involucra la inhibición de las vías de señalización MAPK/ERK y PI3K, que están asociadas con sus efectos antidepresivos .

Análisis Bioquímico

Biochemical Properties

LU AA33810 functions primarily as a neuropeptide Y Y5 receptor antagonist. It binds to the Y5 receptor with high affinity (K_i = 1.5 nM) and displays significant selectivity over other neuropeptide Y receptor subtypes, such as Y1, Y2, and Y4 . The compound antagonizes neuropeptide Y-evoked cyclic adenosine monophosphate (cAMP) and calcium mobilization in vitro, indicating its role in modulating intracellular signaling pathways . This compound also interacts with serotonin receptors, specifically 5-HT2B and 5-HT1A, albeit with lower affinity (K_i values of 247 nM and 478 nM, respectively) .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to stress sensitivity and anxiety. In rat models, the compound attenuates increases in plasma adrenocorticotropic hormone (ACTH) and corticosterone levels induced by stress . Additionally, this compound produces anxiolytic-like effects in social interaction tests and antidepressant-like effects in forced swim tests . These effects suggest that this compound modulates cell signaling pathways involved in stress response and emotional regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the neuropeptide Y Y5 receptor. By binding to this receptor, this compound inhibits neuropeptide Y-induced activation of cAMP and calcium signaling pathways . This inhibition likely contributes to the compound’s anxiolytic and antidepressant-like effects observed in animal models . Additionally, this compound’s interaction with serotonin receptors may further modulate neurotransmitter release and receptor activity, enhancing its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Chronic dosing of the compound in rat models has shown consistent anxiolytic and antidepressant-like effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Sprague-Dawley rats, doses ranging from 3 to 30 mg/kg administered orally produced significant anxiolytic-like effects . Higher doses, such as 30 mg/kg, were effective in attenuating stress-induced increases in plasma ACTH and corticosterone levels . Chronic dosing at 10 mg/kg/day intraperitoneally also produced antidepressant-like effects in the forced swim test

Metabolic Pathways

This compound is involved in metabolic pathways related to neuropeptide Y signaling. By antagonizing the Y5 receptor, the compound modulates the downstream effects of neuropeptide Y, including cAMP and calcium signaling . Additionally, this compound’s interaction with serotonin receptors may influence serotonin metabolism and neurotransmitter release

Transport and Distribution

This compound is transported and distributed within cells and tissues, with significant brain exposure observed in animal models The compound’s ability to cross the blood-brain barrier and achieve effective concentrations in the brain is crucial for its pharmacological effects

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors, such as the neuropeptide Y Y5 receptor. By binding to these receptors, the compound exerts its effects on intracellular signaling pathways

Métodos De Preparación

La ruta sintética para LU AA33810 involucra los siguientes pasos:

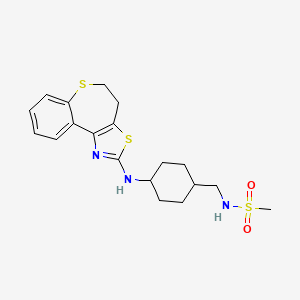

Materiales de partida: La síntesis comienza con la preparación de la trans-4-[(4,5-dihidrobenzotiepino[5,4-d]tiazol-2-il)amino]ciclohexilmetilamina.

Condiciones de reacción: El intermedio clave se hace reaccionar con cloruro de metanosulfonilo en condiciones básicas para producir el producto final, N-[(trans-4-[(4,5-dihidrobenzotiepino[5,4-d]tiazol-2-il)amino]ciclohexil)metil]metanosulfonamida.

Producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

LU AA33810 se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Comparación Con Compuestos Similares

LU AA33810 es único debido a su alta selectividad para el receptor Y5 del neuropéptido Y. Los compuestos similares incluyen:

BIBP 3226: Un antagonista no selectivo del receptor del neuropéptido Y.

GR231118: Un antagonista selectivo del receptor Y1 del neuropéptido Y.

SR 120819A: Un antagonista selectivo del receptor Y2 del neuropéptido Y.

This compound destaca por su alta selectividad y potencia para el receptor Y5 del neuropéptido Y, lo que lo convierte en una valiosa herramienta para la investigación y las posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

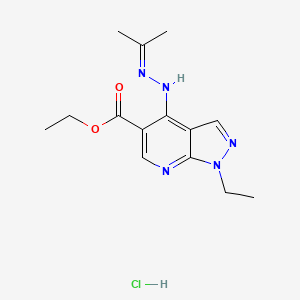

N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSBTSAJZMIHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028445 | |

| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304008-29-5 | |

| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

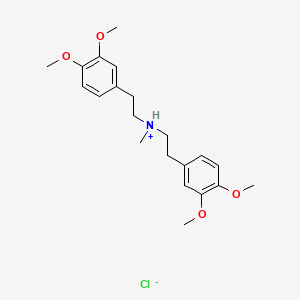

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)